molecular formula C14H18O3 B14261987 Methyl 6-(4-methoxyphenyl)hex-5-enoate CAS No. 141773-78-6

Methyl 6-(4-methoxyphenyl)hex-5-enoate

Cat. No.: B14261987
CAS No.: 141773-78-6
M. Wt: 234.29 g/mol
InChI Key: REUWIQDWJRBQAC-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenyl)hex-5-enoate is an organic compound with the molecular formula C14H18O3 It is an ester derivative, characterized by the presence of a methoxyphenyl group attached to a hexenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenyl)hex-5-enoate typically involves the esterification of 6-(4-methoxyphenyl)hex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methoxyphenyl)hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexenoate chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides or diols depending on the specific oxidizing agent used.

    Reduction: The corresponding alcohol, Methyl 6-(4-methoxyphenyl)hex-5-en-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used in the reaction.

Scientific Research Applications

Methyl 6-(4-methoxyphenyl)hex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenyl)hex-5-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hexenoate: Similar structure but lacks the methoxyphenyl group.

    Methyl 6-phenylhex-5-enoate: Similar structure but lacks the methoxy group on the phenyl ring.

    Methyl 6-(4-hydroxyphenyl)hex-5-enoate: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

Methyl 6-(4-methoxyphenyl)hex-5-enoate is unique due to the presence of both the methoxy group and the phenyl ring, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s electron-donating ability, influencing its behavior in electrophilic aromatic substitution reactions. The phenyl ring provides aromatic stability and potential for π-π interactions.

Properties

CAS No.

141773-78-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 6-(4-methoxyphenyl)hex-5-enoate

InChI

InChI=1S/C14H18O3/c1-16-13-10-8-12(9-11-13)6-4-3-5-7-14(15)17-2/h4,6,8-11H,3,5,7H2,1-2H3

InChI Key

REUWIQDWJRBQAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCC(=O)OC

Origin of Product

United States

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